Cas no 936247-35-7 (5-Chloro-2-nitropyridin-3-ol)

5-Chloro-2-nitropyridin-3-ol structure
5-Chloro-2-nitropyridin-3-ol structure
Produktname:5-Chloro-2-nitropyridin-3-ol
CAS-Nr.:936247-35-7
MF:C5H3ClN2O3
MW:174.541919946671
MDL:MFCD18259798
CID:1122181
PubChem ID:18765698

5-Chloro-2-nitropyridin-3-ol Chemische und physikalische Eigenschaften

Namen und Kennungen

    • 5-chloro-2-nitro-3-Pyridinol
    • 5-chloro-2-nitropyridin-3-ol
    • 5-chloro-2-nitro-pyridine-3-ol
    • 5-Chloro-2-nitro-3-pyridinol (ACI)
    • SY117406
    • MFCD18259798
    • SCHEMBL2340132
    • XRSYKYYBXLVPAJ-UHFFFAOYSA-N
    • AS-50221
    • DA-00614
    • CS-0157364
    • 936247-35-7
    • AKOS027393597
    • O11402
    • 5-Chloro-2-nitropyridin-3-ol
    • MDL: MFCD18259798
    • Inchi: 1S/C5H3ClN2O3/c6-3-1-4(9)5(7-2-3)8(10)11/h1-2,9H
    • InChI-Schlüssel: XRSYKYYBXLVPAJ-UHFFFAOYSA-N
    • Lächelt: [O-][N+](C1C(O)=CC(Cl)=CN=1)=O

Berechnete Eigenschaften

  • Genaue Masse: 173.9832197g/mol
  • Monoisotopenmasse: 173.9832197g/mol
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 1
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 2
  • Schwere Atomanzahl: 11
  • Anzahl drehbarer Bindungen: 1
  • Komplexität: 160
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.8
  • Topologische Polaroberfläche: 78.9Ų

5-Chloro-2-nitropyridin-3-ol Preismehr >>

Unternehmen No. Produktname Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
abcr
AB485100-250 mg
5-Chloro-2-nitropyridin-3-ol, 95%; .
936247-35-7 95%
250MG
€202.60 2023-04-20
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-YA630-200mg
5-Chloro-2-nitropyridin-3-ol
936247-35-7 97%
200mg
585.0CNY 2021-07-14
abcr
AB485100-1 g
5-Chloro-2-nitropyridin-3-ol, 95%; .
936247-35-7 95%
1g
€351.60 2023-04-20
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-YA630-250mg
5-Chloro-2-nitropyridin-3-ol
936247-35-7 97%
250mg
1064CNY 2021-05-07
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-YA630-5g
5-Chloro-2-nitropyridin-3-ol
936247-35-7 97%
5g
3510.0CNY 2021-07-14
A2B Chem LLC
AH94283-5g
5-Chloro-2-nitropyridin-3-ol
936247-35-7 95%
5g
$267.00 2024-07-18
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1228004-10g
5-Chloro-2-nitropyridin-3-ol
936247-35-7 98%
10g
¥6864.00 2024-04-24
1PlusChem
1P00H1HN-1g
5-chloro-2-nitro-pyridine-3-ol
936247-35-7 97%
1g
$62.00 2024-04-20
Ambeed
A297665-1g
5-Chloro-2-nitropyridin-3-ol
936247-35-7 97%
1g
$77.0 2024-04-16
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBT5588-5g
5-chloro-2-nitro-pyridin-3-ol
936247-35-7 97%
5g
¥3168.0 2024-04-16

5-Chloro-2-nitropyridin-3-ol Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen
1.1 Reagents: Sulfuric acid ,  Nitric acid Solvents: Water ;  0 °C; 0 °C → rt; overnight, rt
1.2 Reagents: Water ;  cooled; 30 min
Referenz
Preparation of hydroxy-substituted imidazo[1,2-a]pyridinecarboxamides and their use as soluble guanylate cyclase stimulants
, World Intellectual Property Organization, , ,

Herstellungsverfahren 2

Reaktionsbedingungen
1.1 Reagents: Sulfuric acid ,  Nitric acid Solvents: Water ;  0 °C; 0 °C → rt; overnight, rt
1.2 Solvents: Water ;  30 min, cooled
Referenz
Preparation of enantiomers of the N-(2-amino-5-fluoro-2-methylpentyl)-8-[(2,6-difluorobenzyl)oxy]-2-methylimidazo[1,2-a]pyridine-3-carboxamide and their di- and trifluoro derivatives for the treatment of cardiovascular diseases
, World Intellectual Property Organization, , ,

Herstellungsverfahren 3

Reaktionsbedingungen
1.1 Reagents: Sulfuric acid ,  Nitric acid Solvents: Water ;  0 °C; 0 °C → rt; overnight, rt
1.2 Reagents: Water ;  30 min, cooled
Referenz
Amino-substituted imidazo[1,2-a]pyridinecarboxamides as soluble guanylate cyclase inhibitors and their preparation
, World Intellectual Property Organization, , ,

Herstellungsverfahren 4

Reaktionsbedingungen
1.1 Reagents: Sulfuric acid ,  Nitric acid ;  3 h, 5 °C → rt
Referenz
Preparation of N-(heteroaryl)-sulfonamide derivatives useful as S100 inhibitors
, World Intellectual Property Organization, , ,

Herstellungsverfahren 5

Reaktionsbedingungen
1.1 Reagents: Sulfuric acid ,  Nitric acid Solvents: Water ;  0 °C; 0 °C → rt; overnight, rt
1.2 Reagents: Water ;  0 °C; 30 min
Referenz
Preparation of heteroaryl-substituted imidazo[1,2-a]pyridines and their use
, World Intellectual Property Organization, , ,

Herstellungsverfahren 6

Reaktionsbedingungen
1.1 Reagents: Sulfuric acid ,  Nitric acid Solvents: Water ;  0 °C; 0 °C → rt; overnight, rt
1.2 Solvents: Water ;  30 min, cooled
Referenz
Preparation of substituted imidazo[1,2-a]pyridinecarboxamides and uses thereof
, World Intellectual Property Organization, , ,

Herstellungsverfahren 7

Reaktionsbedingungen
1.1 Reagents: Sulfuric acid ,  Nitric acid Solvents: Water ;  0 °C; 0 °C → rt; overnight, rt
1.2 Solvents: Water ;  30 min, cooled
Referenz
Preparation of 6-chloro-substituted imidazo[1,2-a]pyridino-3-carboxamides and use thereof as guanylate cyclase stimulators
, World Intellectual Property Organization, , ,

Herstellungsverfahren 8

Reaktionsbedingungen
1.1 Reagents: Sulfuric acid ,  Nitric acid Solvents: Water ;  0 °C; 0 °C → rt; overnight, rt
Referenz
Preparation of cyano-substituted imidazo[1,2-a]pyridinecarboxamides and their use
, World Intellectual Property Organization, , ,

Herstellungsverfahren 9

Reaktionsbedingungen
1.1 Reagents: Sulfuric acid ,  Nitric acid Solvents: Water ;  0 °C; 0 °C → rt; overnight, rt
Referenz
Preparation of substituted imidazo[1,2-a]pyridinecarboxamides and their use
, World Intellectual Property Organization, , ,

Herstellungsverfahren 10

Reaktionsbedingungen
1.1 Reagents: Sulfuric acid ,  Nitric acid Solvents: Water ;  0 °C; 0 °C → rt; overnight, rt
1.2 Solvents: Water ;  30 min, cooled
Referenz
Preparation of aryl- and heteroaryl-substituted imidazo[1,2-a]pyridine-3-carboxamides useful in treating and/or preventing cardiovascular diseases
, World Intellectual Property Organization, , ,

Herstellungsverfahren 11

Reaktionsbedingungen
1.1 Reagents: Sulfuric acid ,  Nitric acid Solvents: Water ;  0 °C; 0 °C → rt; overnight, rt
1.2 Reagents: Water ;  cooled; 30 min
Referenz
Carboxy-substituted imidazo[1,2-a]pyridinecarboxamides as soluble guanylate cyclase stimulators and their preparation
, World Intellectual Property Organization, , ,

Herstellungsverfahren 12

Reaktionsbedingungen
1.1 Reagents: Sulfuric acid ,  Nitric acid Solvents: Water ;  0 °C; 0 °C → rt; overnight, rt
1.2 Reagents: Water ;  30 min, cooled
Referenz
Preparation of 3-aryl-substituted imidazo[1,2-a]pyridines and the use thereof
, World Intellectual Property Organization, , ,

Herstellungsverfahren 13

Reaktionsbedingungen
1.1 Reagents: Sulfuric acid ,  Nitric acid Solvents: Water ;  0 °C; 0 °C → rt; overnight, rt
1.2 Solvents: Water ;  30 min, cooled
Referenz
Preparation of 3-(pyrimidin-2-yl)imidazo[1,2-a]pyridines as cardiovascular agents
, World Intellectual Property Organization, , ,

Herstellungsverfahren 14

Reaktionsbedingungen
1.1 Reagents: Sulfuric acid ,  Nitric acid Solvents: Water ;  5 °C; 3 h, 5 °C → rt
1.2 Reagents: Water ;  cooled
Referenz
Preparation of pyridine derivatives as glucokinase activators
, World Intellectual Property Organization, , ,

5-Chloro-2-nitropyridin-3-ol Raw materials

5-Chloro-2-nitropyridin-3-ol Preparation Products

Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:936247-35-7)5-Chloro-2-nitropyridin-3-ol
A1193388
Reinheit:99%
Menge:5.0g
Preis ($):397.0